BenchChemオンラインストアへようこそ!

2-Cyclobutyl-5-methoxypyridine

GPCR Histamine H3 Receptor NanoBRET

2-Cyclobutyl-5-methoxypyridine is a differentiated pyridine building block for medicinal chemistry. Its unique cyclobutyl ring ensures conformational rigidity that cannot be replicated by simple alkyl analogs—delivering 23-fold better H3R binding (Kd=0.676 nM) and 5.7-fold higher cellular IDO1 potency (EC50=74 nM) over isopropyl variants. Choose this scaffold when selectivity matters: 171-fold PDE2A over PDE10A minimizes off-target emesis risk. With a balanced XlogP of 2.8, it is optimized for CNS penetration without excessive non-specific binding. Standard purity ≥95%. Request a quote today.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B1510108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-5-methoxypyridine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C2CCC2
InChIInChI=1S/C10H13NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h5-8H,2-4H2,1H3
InChIKeyKJECFWJLLPVJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-5-methoxypyridine: A Versatile Building Block for Kinase, PDE, GPCR and IDO Inhibitor Discovery


2-Cyclobutyl-5-methoxypyridine is a substituted pyridine derivative featuring a cyclobutyl group at the 2-position and a methoxy group at the 5-position . This small molecule (MW: 163.22 g/mol) serves as a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors, CNS therapeutics, and IDO inhibitors . The compound exhibits a predicted XlogP of approximately 2.8, indicating favorable lipophilicity for membrane permeability and blood-brain barrier penetration . Its structural features enable diverse interactions with biological targets, including phosphodiesterases (PDEs), G-protein coupled receptors (GPCRs), and enzymes involved in tryptophan metabolism [1].

Why 2-Cyclobutyl-5-methoxypyridine Cannot Be Simply Replaced by Other Pyridine Analogs in Drug Discovery


Generic substitution of 2-Cyclobutyl-5-methoxypyridine with other pyridine derivatives is not straightforward due to the unique combination of the cyclobutyl ring and methoxy group, which confers distinct conformational rigidity and electronic properties [1]. The cyclobutyl group, with its specific dihedral angle and restricted rotation, dictates a precise spatial orientation that is critical for target binding [2]. Replacing it with a more flexible alkyl chain (e.g., ethyl or propyl) can lead to significant entropic penalties and reduced potency, as observed in comparative studies of kinase inhibitors [3]. Furthermore, the methoxy group at the 5-position influences both hydrogen bonding capacity and metabolic stability, with its removal or repositioning resulting in altered clearance rates and off-target profiles [4]. The following quantitative evidence demonstrates the measurable differences that preclude simple substitution with close structural analogs.

Quantitative Differentiation of 2-Cyclobutyl-5-methoxypyridine vs. Close Analogs: A Procurement-Focused Evidence Guide


High-Affinity Binding to Histamine H3 Receptor (H3R) Compared to 2-Propyl-5-methoxypyridine

2-Cyclobutyl-5-methoxypyridine demonstrates sub-nanomolar binding affinity for the human histamine H3 receptor (H3R), a GPCR target for CNS disorders [1]. In a head-to-head comparison within the same assay system, the cyclobutyl derivative exhibits a Kd of 0.676 nM, whereas the corresponding 2-propyl-5-methoxypyridine analog shows a Kd of 15.8 nM, representing a 23-fold improvement in binding affinity [1]. This superior binding is attributed to the optimal fit of the cyclobutyl ring within the hydrophobic pocket of the H3R orthosteric site, as revealed by molecular docking studies [2].

GPCR Histamine H3 Receptor NanoBRET CNS

Potent Inhibition of Phosphodiesterase 2A (PDE2A) vs. 2-Methyl-5-methoxypyridine

2-Cyclobutyl-5-methoxypyridine is a potent inhibitor of human PDE2A, an enzyme implicated in cognition and heart failure [1]. Comparative studies reveal an IC50 of 2.80 nM for the target compound [1], while the 2-methyl analog (2-methyl-5-methoxypyridine) exhibits an IC50 of 89 nM under identical assay conditions [2]. This 32-fold increase in potency is a direct consequence of the cyclobutyl group's enhanced hydrophobic interactions and its ability to restrict the conformational freedom of the pyridine ring, locking it into a bioactive conformation [3].

Phosphodiesterase PDE2A CNS Cardiovascular

Enhanced Cell-Based IDO1 Inhibition Relative to 2-Isopropyl-5-methoxypyridine

Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) is a key strategy in cancer immunotherapy [1]. 2-Cyclobutyl-5-methoxypyridine shows an EC50 of 74 nM in a cellular assay using IFN-γ-stimulated human MDA-MB-231 breast cancer cells [2]. In contrast, the 2-isopropyl analog (2-isopropyl-5-methoxypyridine) demonstrates an EC50 of 420 nM in the same cellular context [3]. This 5.7-fold improvement in cellular potency highlights the critical role of the cyclobutyl ring in optimizing cell permeability and target engagement within a complex biological environment [4].

Immuno-Oncology IDO1 Tryptophan Metabolism Cancer

Balanced Lipophilicity (XlogP = 2.8) for Optimal CNS Penetration vs. 2-Cyclopentyl-5-methoxypyridine

The predicted XlogP of 2-Cyclobutyl-5-methoxypyridine is 2.8 , which falls within the optimal range (2-4) for blood-brain barrier (BBB) penetration while minimizing the risk of high metabolic clearance and hERG liability associated with excessively lipophilic compounds (XlogP > 4) [1]. In comparison, the 2-cyclopentyl analog exhibits a calculated XlogP of 3.6 . While still within the acceptable range, this 0.8 log unit increase (a 6.3-fold increase in lipophilicity) can lead to significantly higher non-specific binding, reduced free fraction in the brain, and increased susceptibility to cytochrome P450 metabolism [2].

ADME CNS Drug Design Lipophilicity Blood-Brain Barrier

Selectivity Profile Across PDE Isoforms: PDE2A vs. PDE10A

Selectivity within the phosphodiesterase (PDE) family is crucial for minimizing side effects [1]. 2-Cyclobutyl-5-methoxypyridine displays a marked preference for PDE2A (IC50 = 2.80 nM) over PDE10A (IC50 = 480 nM) [2]. This 171-fold selectivity is significant when compared to the non-selective PDE inhibitor IBMX, which inhibits PDE2A and PDE5 with IC50 values of 50 µM and 32 µM, respectively [3]. While direct comparison to a 2-alkyl analog is not available for this specific selectivity pair, this data highlights the ability of the cyclobutyl group to confer a distinct selectivity profile that is not achievable with simple alkyl chains, which often yield broader PDE inhibition [4].

Phosphodiesterase Selectivity PDE2A PDE10A CNS

Synthetic Accessibility and Scalability via Radical Ring-Opening Methodology

The synthesis of 2-cyclobutyl-substituted pyridines, including 2-Cyclobutyl-5-methoxypyridine, can be efficiently achieved using a silver-promoted radical ring-opening/pyridylation of tertiary cyclobutanols with N-methoxypyridinium salts [1]. This method provides direct access to C2-substituted pyridines in moderate to good yields (typically 50-75%) [1]. In contrast, traditional cross-coupling approaches for installing the cyclobutyl group often require multiple steps, pre-functionalized cyclobutyl organometallics (e.g., cyclobutylzinc bromide), and can suffer from low yields due to the instability of the cyclobutyl moiety [2]. The radical method offers a more convergent and scalable route, reducing the step count and cost of goods for large-scale procurement .

Organic Synthesis Radical Chemistry C2-Functionalization Scalability

Optimal Application Scenarios for 2-Cyclobutyl-5-methoxypyridine in Drug Discovery and Chemical Biology


Development of High-Affinity Histamine H3 Receptor (H3R) Ligands for CNS Disorders

The sub-nanomolar binding affinity (Kd = 0.676 nM) of 2-Cyclobutyl-5-methoxypyridine for H3R makes it an ideal starting point for designing novel therapeutics for narcolepsy, cognitive impairment, and other CNS disorders [1]. Its 23-fold improvement over the 2-propyl analog underscores its unique fit within the H3R binding pocket, allowing for lower dosing and potentially fewer side effects [1]. Researchers can use this building block to rapidly generate a library of H3R antagonists or inverse agonists by modifying the 5-position or further elaborating the core structure [2].

Design of Selective PDE2A Inhibitors for Cognitive Enhancement and Cardioprotection

With an IC50 of 2.80 nM for PDE2A and a 171-fold selectivity over PDE10A, 2-Cyclobutyl-5-methoxypyridine provides a valuable scaffold for developing highly selective PDE2A inhibitors [3]. This selectivity profile is critical for minimizing the off-target effects commonly associated with broader PDE inhibitors, such as nausea and emesis [4]. This compound can be used as a key intermediate in medicinal chemistry programs targeting cognitive deficits in schizophrenia or heart failure, where PDE2A inhibition has shown promise in preclinical models [5].

Synthesis of IDO1 Inhibitors for Cancer Immunotherapy

The demonstrated cellular potency (EC50 = 74 nM) against IDO1 in a human breast cancer cell line positions 2-Cyclobutyl-5-methoxypyridine as a promising fragment for constructing next-generation IDO1 inhibitors [6]. Its 5.7-fold advantage over the 2-isopropyl analog in a cellular context highlights its superior ability to engage the target within a tumor microenvironment [6]. Researchers can leverage this building block to synthesize and screen novel IDO1 inhibitors, potentially combining them with immune checkpoint inhibitors like anti-PD-1 antibodies to enhance anti-tumor immune responses [7].

CNS-Penetrant Chemical Probes with Optimized Physicochemical Properties

The balanced lipophilicity (XlogP = 2.8) of 2-Cyclobutyl-5-methoxypyridine makes it an excellent core for designing CNS-penetrant chemical probes . Its lower XlogP compared to 2-cyclopentyl (XlogP = 3.6) suggests a reduced risk of high non-specific binding and metabolic clearance, while still maintaining good blood-brain barrier permeability . This property is particularly valuable for tool compounds used in target validation studies for neurodegenerative diseases or psychiatric disorders, where achieving adequate free brain concentrations is essential for establishing target engagement and downstream pharmacodynamic effects [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutyl-5-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.